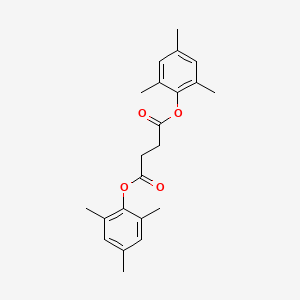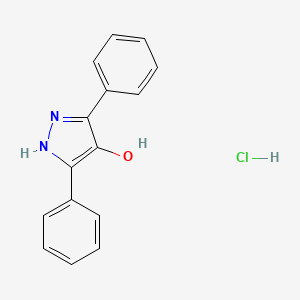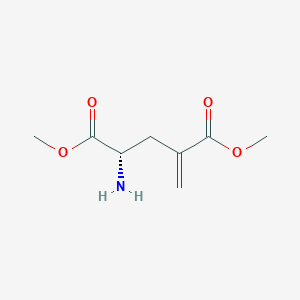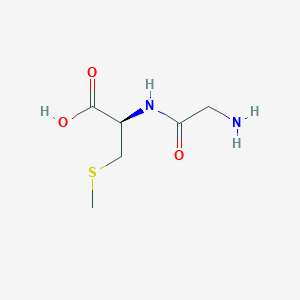
Bis(2,4,6-trimethylphenyl) butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,4,6-trimethylphenyl) butanedioate: is an organic compound known for its unique chemical structure and properties It is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a butanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Bis(2,4,6-trimethylphenyl) butanedioate typically involves the esterification of butanedioic acid with 2,4,6-trimethylphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or distillation to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,4,6-trimethylphenyl) butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2,4,6-trimethylphenyl) butanedioate is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .
Industry: Industrially, this compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other materials .
Wirkmechanismus
The mechanism of action of Bis(2,4,6-trimethylphenyl) butanedioate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. These interactions can modulate various biochemical pathways, leading to the desired effects .
Vergleich Mit ähnlichen Verbindungen
Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene: Known for its use in catalysis and coordination chemistry.
2,6-Bis(2,4,6-trimethylphenyl)phenyl: Utilized in the synthesis of organometallic complexes.
Uniqueness: Bis(2,4,6-trimethylphenyl) butanedioate stands out due to its specific ester linkage and the presence of two 2,4,6-trimethylphenyl groups. This unique structure imparts distinct reactivity and stability, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
61417-98-9 |
|---|---|
Molekularformel |
C22H26O4 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
bis(2,4,6-trimethylphenyl) butanedioate |
InChI |
InChI=1S/C22H26O4/c1-13-9-15(3)21(16(4)10-13)25-19(23)7-8-20(24)26-22-17(5)11-14(2)12-18(22)6/h9-12H,7-8H2,1-6H3 |
InChI-Schlüssel |
UESJLZFVGDLNLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)OC(=O)CCC(=O)OC2=C(C=C(C=C2C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2aR,7bR)-2-(4-methylphenyl)-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14592899.png)
![1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14592906.png)

![Methyl 3-[(2-methoxy-2-oxoethyl)amino]butanoate](/img/structure/B14592927.png)
![Butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14592928.png)
![2,2'-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol]](/img/structure/B14592935.png)
![1-{2-[4-(Methanesulfonyl)phenyl]hexan-2-yl}-1H-imidazole](/img/structure/B14592960.png)


![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)


![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)

